Mebeverine vs. Trimebutine: QOL Score Differential in Six-Week Randomized Controlled Trial
In a prospective, randomized head-to-head trial comparing mebeverine (135 mg twice daily) with trimebutine (100 mg twice daily) over six weeks in IBS patients, mebeverine demonstrated a significantly greater improvement in quality-of-life scores as measured by the validated IBS-QOL instrument [1]. While both groups showed statistically significant within-group improvement, the between-group difference favored mebeverine [1].
| Evidence Dimension | IBS-QOL Score Improvement (34-item validated instrument) |
|---|---|
| Target Compound Data | Mean QOL score: 106 at baseline → 95 at 6 weeks |
| Comparator Or Baseline | Trimebutine: Mean QOL score: 103 at baseline → 82 at 6 weeks |
| Quantified Difference | Mebeverine group QOL score 13 points higher at endpoint (95 vs. 82); difference statistically significant (p-value not explicitly stated but reported as significant) |
| Conditions | 6-week randomized trial; n=122 completing patients; mebeverine 135 mg bid vs. trimebutine 100 mg bid |
Why This Matters
Procurement for IBS clinical trials should account for differential quality-of-life outcomes, as mebeverine may provide superior patient-reported benefit relative to trimebutine at comparable dosing schedules.
- [1] Rahman MZ, Ahmed DS, Mahmuduzzaman M, et al. Comparative efficacy and safety of trimebutine versus mebeverine in the treatment of irritable bowel syndrome. Mymensingh Med J. 2014;23(1):105-113. View Source
